Differential Anti-Proliferative Potency in Gastrointestinal Cancer Cell Lines
Antitumor agent-53 (compound 6f) exhibits a unique anti-proliferative profile across a panel of cell lines, with a notable potency in the colorectal adenocarcinoma cell line HT-29. It shows an IC50 of 0.37 μM in HT-29 cells, which is 8.4-fold lower (more potent) than its IC50 of 3.10 μM in the gastric cancer cell line HGC-27 after 72 hours of treatment . This differential activity highlights its potential utility in colorectal cancer models compared to gastric models.
| Evidence Dimension | Anti-proliferative activity (IC50) |
|---|---|
| Target Compound Data | 0.37 μM (HT-29 cells); 3.10 μM (HGC-27 cells) |
| Comparator Or Baseline | HGC-27 gastric cancer cell line (3.10 μM) vs HT-29 colorectal cancer cell line (0.37 μM) |
| Quantified Difference | 8.4-fold greater potency in HT-29 cells compared to HGC-27 cells. |
| Conditions | MTT assay after 72 h treatment with compound 6f (Antitumor agent-53). |
Why This Matters
This quantitative difference guides researchers toward selecting this compound for models where higher sensitivity (e.g., HT-29) is observed, rather than assuming uniform activity across all gastrointestinal cancers.
